molecular formula C14H16FN3O4S2 B2941501 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-02-7

2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2941501
M. Wt: 373.42
InChI Key: QOOJCNZFBLMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C14H16FN3O4S2 and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the specified compound, showed potent antibacterial activities against rice bacterial leaf blight. These compounds were effective in reducing disease severity in rice, indicating their potential as agricultural chemicals (Shi et al., 2015).

  • Antifungal Activity Against Candida : N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole showed potent anti-Candida activities, highlighting their potential as antifungal agents. These compounds demonstrated significant inhibitory effects against various Candida strains, surpassing those of conventional antifungal drugs (Di Santo et al., 2005).

Chemical Synthesis and Catalysis

  • Diazotransfer Reagent : The synthesis of imidazole-1-sulfonyl azide hydrochloride as a new diazotransfer reagent was reported, indicating its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its preparation from inexpensive materials and its shelf stability, making it valuable for chemical synthesis applications (Goddard-Borger & Stick, 2007).

  • Organocatalysis by Aprotic Imidazolium Zwitterion : A study on the regioselective ring-opening of aziridines catalyzed by an imidazole-based zwitterionic salt demonstrated the efficiency of imidazole derivatives in organocatalysis. This methodology is applicable to gram-scale synthesis, showcasing the versatility of imidazole compounds in facilitating chemical reactions (Ghosal et al., 2016).

Potential Pharmaceutical Applications

  • Synthesis of Novel Pyrazoles with Antioxidant and Anti-inflammatory Properties : The synthesis of novel pyrazoles derived from methylsulfonyl pyrimidine-carbohydrazides, incorporating the structural features of sulfone and imidazole derivatives, demonstrated potential pharmaceutical applications. These compounds exhibited antioxidant and anti-inflammatory properties, suggesting their applicability in drug development (Thangarasu et al., 2019).

properties

IUPAC Name

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-10-7-11(3-4-13(10)15)24(21,22)18-8-12(9-18)23(19,20)14-16-5-6-17(14)2/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJCNZFBLMFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.